
tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of this compound is characterized by a four-membered azetidine ring system bearing multiple functional groups that contribute to its unique three-dimensional structure. The compound possesses the molecular formula C₁₂H₂₄N₂O₂ with a molecular weight of 228.33 grams per mole, indicating a relatively compact yet functionally diverse molecular framework.
The stereochemical configuration is defined by the (2S) designation at the carbon-2 position of the azetidine ring, which establishes the absolute configuration of this chiral center. This stereochemical arrangement significantly influences the compound's overall molecular geometry and potential biological interactions. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as tert-butyl (S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate, emphasizing the specific spatial arrangement of substituents around the asymmetric carbon.
The molecular structure incorporates several key functional groups that define its chemical behavior. The tert-butyl carboxylate moiety serves as a protecting group for the nitrogen atom, providing steric bulk that influences molecular conformation. The aminomethyl substituent at the 2-position introduces additional hydrogen bonding capabilities, while the propyl group contributes to the overall hydrophobic character of the molecule.
The InChI representation 1S/C12H24N2O2/c1-5-6-12(9-13)7-8-14(12)10(15)16-11(2,3)4/h5-9,13H2,1-4H3/t12-/m0/s1 provides a complete description of the molecular connectivity and stereochemistry. This notation reveals the specific arrangement of atoms and bonds, including the stereochemical specification at position 12, which corresponds to the carbon-2 position of the azetidine ring system.
Conformational Dynamics of the Azetidine Ring System
The conformational dynamics of the azetidine ring in this compound are governed by the inherent ring strain characteristic of four-membered heterocycles. Azetidines exhibit considerable ring strain, which significantly influences their conformational preferences and reactivity patterns compared to larger ring systems.
Theoretical calculations on azetidine systems have revealed that the four-membered ring adopts a puckered conformation to minimize ring strain. The puckering angle, which describes the degree of deviation from planarity, typically ranges between 24 and 35 degrees for azetidine derivatives. This puckering motion represents a dynamic equilibrium between planar and non-planar conformations, with the energy barrier for ring inversion being relatively low compared to larger ring systems.
The presence of the aminomethyl and propyl substituents at the 2-position introduces additional conformational complexity through steric interactions and potential intramolecular hydrogen bonding. The aminomethyl group can participate in intramolecular hydrogen bonding with the nitrogen lone pair of the azetidine ring, potentially stabilizing specific conformational arrangements. This interaction pattern, known as a C5 hydrogen bonding motif, has been observed in related azetidine-based amino acid derivatives and contributes to conformational stability.
The tert-butyl carboxylate protecting group adds significant steric bulk to the nitrogen atom, which restricts certain conformational pathways and influences the overall molecular shape. The bulky tert-butyl group adopts preferential orientations that minimize steric clashes with other substituents, particularly the propyl and aminomethyl groups at the adjacent carbon center.
Conformational Parameter | Typical Range | Impact on Structure |
---|---|---|
Ring Puckering Angle | 24-35 degrees | Minimizes ring strain |
Nitrogen Inversion Barrier | 5-7 kcal/mol | Enables conformational flexibility |
C5 Hydrogen Bond Strength | 2-4 kcal/mol | Stabilizes extended conformations |
Tert-butyl Rotation Barrier | 8-12 kcal/mol | Restricts conformational space |
Electronic Distribution and Charge Localization Patterns
The electronic distribution in this compound is characterized by distinct charge localization patterns that arise from the heterocyclic nature of the azetidine ring and the presence of multiple functional groups. The nitrogen atoms in the molecule serve as primary sites of electron density accumulation, with the azetidine nitrogen bearing a formal lone pair that participates in various electronic interactions.
Computational studies of azetidine systems using Natural Bond Orbital analysis have revealed that the nitrogen atom in the four-membered ring carries a partial negative charge, typically ranging from -0.4 to -0.6 atomic units. This charge accumulation results from the electronegativity difference between nitrogen and carbon atoms and is modulated by the ring strain inherent in the azetidine system.
The aminomethyl substituent introduces an additional nitrogen center with distinct electronic properties. The primary amine nitrogen exhibits enhanced basicity compared to the ring nitrogen due to reduced ring strain effects and increased s-character in its hybrid orbitals. This differential basicity creates a gradient of electron density that influences the molecule's reactivity and potential interactions with biological targets.
The carboxylate functionality, protected as a tert-butyl ester, exhibits characteristic charge polarization with the carbonyl oxygen bearing significant negative charge density. The carbon-oxygen double bond shows typical electron distribution patterns associated with carbonyl groups, with the oxygen atom serving as an electron-rich center capable of hydrogen bonding and other electrostatic interactions.
The propyl substituent contributes to the overall hydrophobic character of the molecule while exhibiting minimal charge localization due to its aliphatic nature. However, the proximity of this alkyl chain to the charged centers of the molecule can influence the overall electrostatic potential surface and molecular recognition properties.
Atomic Center | Typical Charge (atomic units) | Electronic Character |
---|---|---|
Azetidine Nitrogen | -0.4 to -0.6 | Electron-rich, basic |
Aminomethyl Nitrogen | -0.7 to -0.9 | Highly basic, nucleophilic |
Carbonyl Oxygen | -0.5 to -0.7 | Electron-rich, hydrogen bond acceptor |
Carbonyl Carbon | +0.3 to +0.5 | Electrophilic center |
Comparative Analysis with Related Azetidine Carboxylates
Comparative analysis of this compound with related azetidine carboxylates reveals distinctive structural features that distinguish this compound within its chemical class. The systematic variation of substituents at the 2-position of the azetidine ring provides insight into structure-activity relationships and conformational preferences.
The ethyl analog, tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate, differs only by a single methylene unit but exhibits measurable differences in molecular properties. The molecular weight of the ethyl derivative is 214.30 grams per mole compared to 228.33 grams per mole for the propyl analog, reflecting the additional carbon atom in the alkyl chain. This structural modification influences the overall hydrophobic character and potential membrane permeability of the compound.
The methyl analog, tert-butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate, represents the smallest member of this series with a molecular formula of C₁₀H₂₀N₂O₂. The reduced steric bulk of the methyl group compared to ethyl or propyl substituents likely results in different conformational preferences and reduced hydrophobic interactions.
Analysis of the dimethyl derivative, tert-butyl 2-(aminomethyl)-3,3-dimethylazetidine-1-carboxylate, reveals the impact of additional substitution on the ring system. The presence of two methyl groups at the 3-position introduces additional steric constraints that significantly alter the conformational landscape of the azetidine ring. This compound has the same molecular formula as the propyl derivative (C₁₁H₂₂N₂O₂) but exhibits different substitution patterns that influence molecular geometry and electronic properties.
The unsubstituted parent compound, tert-butyl 2-(aminomethyl)azetidine-1-carboxylate, lacks the alkyl substituent at the 2-position entirely. This structural simplification results in reduced steric hindrance and potentially greater conformational flexibility compared to the disubstituted analogs.
Compound | Molecular Formula | Molecular Weight | Key Structural Feature |
---|---|---|---|
Propyl derivative | C₁₂H₂₄N₂O₂ | 228.33 g/mol | Extended alkyl chain |
Ethyl derivative | C₁₁H₂₂N₂O₂ | 214.30 g/mol | Moderate hydrophobicity |
Methyl derivative | C₁₀H₂₀N₂O₂ | 200.28 g/mol | Minimal steric bulk |
Dimethyl derivative | C₁₁H₂₂N₂O₂ | 214.31 g/mol | Geminal substitution |
Unsubstituted | C₉H₁₈N₂O₂ | 186.25 g/mol | Maximum flexibility |
The comparative analysis reveals that the propyl derivative occupies an intermediate position in terms of molecular size and hydrophobic character within this series. The systematic increase in alkyl chain length from methyl to propyl corresponds to progressive increases in molecular weight, hydrophobic surface area, and conformational constraints. These structural variations have important implications for the biological activity and pharmacological properties of these compounds, although such considerations fall outside the scope of structural analysis.
Properties
IUPAC Name |
tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-6-12(9-13)7-8-14(12)10(15)16-11(2,3)4/h5-9,13H2,1-4H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEQPBSLYITHFN-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCN1C(=O)OC(C)(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@]1(CCN1C(=O)OC(C)(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate typically involves stereoselective synthesis starting from chiral precursors or via asymmetric synthesis routes. The key steps include:
- Formation of the azetidine ring with correct stereochemistry at the 2-position.
- Introduction of the aminomethyl substituent.
- Protection of the azetidine nitrogen with a tert-butyl carbamate group (Boc protection).
Reported Synthetic Routes
Synthesis via Chiral Azetidine Precursors
One approach involves the use of chiral azetidine intermediates, such as tert-butyl 3-aminoazetidine-1-carboxylate derivatives, followed by alkylation at the 2-position to introduce the propyl substituent and subsequent functionalization to install the aminomethyl group.
- Starting Material: tert-butyl 3-aminoazetidine-1-carboxylate.
- Alkylation: Introduction of the 2-propyl substituent via nucleophilic substitution or organometallic addition.
- Aminomethylation: Introduction of the aminomethyl group through reductive amination or nucleophilic substitution.
This method benefits from the availability of chiral azetidine building blocks and allows for stereochemical control during the alkylation step.
Asymmetric Synthesis Using Chiral Catalysts
Alternatively, asymmetric catalytic methods can be employed to construct the azetidine ring with the desired stereochemistry. For example, kinetic resolution or asymmetric cyclization of suitable precursors can yield the (2S)-enantiomer selectively.
- Parallel kinetic resolution of racemic intermediates.
- Use of chiral auxiliaries or catalysts to favor (2S)-configuration.
- Subsequent protection with Boc group and aminomethylation.
This approach is advantageous for scalability and enantiomeric purity but requires careful optimization of reaction conditions.
Multi-Step Synthesis Involving Protection and Functional Group Transformations
A detailed synthetic scheme from related azetidine derivatives includes:
- Preparation of a substituted azetidine intermediate.
- Protection of the nitrogen atom with tert-butyl carbamate.
- Introduction of the aminomethyl substituent via reaction with formaldehyde and amine sources or via reductive amination.
- Purification by silica gel chromatography or crystallization.
This route is exemplified in the synthesis of related compounds such as tert-butyl 3-[1-(tert-butylsulfinylamino)-2-methyl-propyl]azetidine-1-carboxylate, where stepwise functionalization and protection strategies are employed.
Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|
Azetidine ring formation | Chiral precursors or cyclization catalysts | Variable | Stereoselective control critical |
Alkylation at 2-position | Alkyl halides or organometallic reagents | 60-85 | Requires inert atmosphere |
Aminomethylation | Reductive amination (formaldehyde + amine) | 55-75 | Mild conditions preferred |
Boc Protection | Boc2O, base (e.g., triethylamine) | 80-95 | Protects nitrogen for stability |
Purification | Silica gel chromatography | - | Essential for enantiomeric purity |
These yields are approximate and depend on the specific synthetic route and scale.
Analytical and Purification Techniques
- Chromatography: Silica gel chromatography is commonly used to purify intermediates and final products, ensuring removal of side products and unreacted starting materials.
- Chiral HPLC: Employed to verify enantiomeric excess and confirm stereochemical purity.
- Spectroscopic Methods: NMR (1H, 13C), MS, and IR spectroscopy confirm structural integrity and functional group transformations.
- Crystallization: Occasionally used to isolate pure stereoisomers.
Research Findings and Comparative Analysis
- The stereoselective alkylation of azetidine rings is a key determinant in obtaining the (2S)-enantiomer with high enantiomeric excess.
- Protection of the nitrogen with the tert-butyl carbamate group is essential for stabilizing the azetidine ring and facilitating subsequent functionalization steps.
- Reductive amination for aminomethyl group introduction is preferred due to mild conditions and good yields, minimizing racemization risk.
- Parallel kinetic resolution methods offer an alternative pathway for asymmetric synthesis but require complex catalyst systems and are less commonly used on industrial scales.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the tert-butyl ester group.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide under metal-free conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives such as alcohols or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted azetidines or esters.
Scientific Research Applications
Medicinal Chemistry
a. Synthesis of Bioactive Compounds
tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate serves as a crucial intermediate in the synthesis of various bioactive compounds. Its application is particularly prominent in the development of pharmaceuticals targeting neurological disorders, where azetidine derivatives are explored for their potential therapeutic effects.
Case Study: Development of IKKβ Inhibitors
One notable application involves its use in synthesizing imidazo[1,2-b]pyridazine derivatives, which have been identified as potent inhibitors of IκB kinase β (IKKβ). This enzyme plays a critical role in inflammatory responses and cancer progression. The azetidine structure contributes to the bioactivity and selectivity of these compounds, making them potential candidates for drug development aimed at treating inflammatory diseases and cancers.
Organic Synthesis
a. Chiral Building Block
As a chiral building block, this compound is utilized in asymmetric synthesis processes. Its chirality allows for the production of enantiomerically pure compounds, which is essential in pharmaceutical applications where the efficacy and safety of drugs can depend on their stereochemistry.
b. Synthesis of Heterocycles
The compound is also employed in synthesizing various heterocyclic compounds, which are vital in medicinal chemistry due to their diverse biological activities. For example, it can be transformed into piperidine or pyrrolidine derivatives, which are frequently found in many pharmaceutical agents.
Material Science
a. Polymer Chemistry
In material science, this compound has potential applications in developing new polymers with enhanced properties. Its functional groups can be used to modify polymer backbones, leading to materials with specific mechanical or thermal properties.
Data Table: Applications Overview
Application Area | Specific Use Case | Remarks |
---|---|---|
Medicinal Chemistry | Synthesis of IKKβ inhibitors | Potential anti-inflammatory agents |
Organic Synthesis | Chiral building block for asymmetric synthesis | Essential for enantiomerically pure drugs |
Material Science | Modification of polymer backbones | Enhances material properties |
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidine Derivatives
(a) tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate
Pyrrolidine Derivatives
(a) tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
- CAS : 1138324-46-3.
- Key Differences :
- Ring Size : Five-membered pyrrolidine vs. azetidine.
- Substituent : Fluorine at the 4-position.
(b) tert-butyl (2S)-2-(aminomethyl)-4,4-difluoro-pyrrolidine-1-carboxylate
Piperidine Derivatives
(a) tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate
- CAS : 790667-49-1.
- Key Differences :
- Ring Size : Six-membered piperidine vs. azetidine.
- Substituent : Fluorine at the 4-position.
Cyclopropane Derivatives
(a) Milnacipran Hydrochloride
- CAS : 101152-94-5.
- Key Differences: Core Structure: Cyclopropane ring vs. azetidine. Function: Approved antidepressant (serotonin-norepinephrine reuptake inhibitor).
Structural and Functional Comparison Table
Compound Name | Core Ring | Substituents | Molecular Weight | Key Features |
---|---|---|---|---|
Target Compound | Azetidine | 2S-aminomethyl, 2-propyl, Boc | 228.336 | High rigidity, chiral intermediate |
tert-butyl (2S,4R)-4-fluoro analog [1] | Pyrrolidine | 2S-aminomethyl, 4R-fluoro, Boc | ~240 (estimated) | Enhanced metabolic stability |
tert-butyl (2R)-enantiomer [8] | Azetidine | 2R-aminomethyl, 2-propyl, Boc | 228.336 | Stereospecific activity differences |
tert-butyl 4-fluoropiperidine analog [5] | Piperidine | 4-fluoro, Boc | ~245 (estimated) | Increased flexibility |
Milnacipran Hydrochloride [2] | Cyclopropane | Aminomethyl, phenyl, diethyl groups | 282.79 | Approved CNS drug |
Research Findings and Implications
- Azetidine vs. Larger Rings : The four-membered azetidine core in the target compound introduces significant ring strain, which may enhance reactivity in ring-opening reactions compared to pyrrolidine or piperidine analogs .
- Fluorine Substitution : Fluorinated analogs (e.g., 4-fluoro-pyrrolidine) exhibit improved pharmacokinetic properties, but their synthesis requires specialized fluorination protocols .
- Stereochemistry : The (2S) configuration is critical for chiral recognition in asymmetric synthesis, contrasting with the (2R)-enantiomer, which is discontinued in commercial catalogs .
Biological Activity
Tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate, a compound with the CAS number 1630815-51-8, is a member of the azetidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C12H24N2O2, with a molecular weight of 228.34 g/mol. The compound features an azetidine ring, which is known for its role in various bioactive molecules.
Structural Information
Property | Value |
---|---|
Molecular Formula | C12H24N2O2 |
Molecular Weight | 228.34 g/mol |
IUPAC Name | tert-butyl (S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate |
CAS Number | 1630815-51-8 |
SMILES | CCC[C@@]1(CN)CCN1C(=O)OC(C)(C)C |
Synthesis
The synthesis of this compound typically involves the formation of the azetidine ring through cyclization reactions. For instance, various synthetic routes have been explored that utilize amino acids as starting materials, followed by steps such as acylation and alkylation to introduce the tert-butyl and aminomethyl groups.
Anticancer Properties
Research indicates that compounds containing azetidine rings exhibit significant cytotoxic activity against various cancer cell lines. For example, derivatives of azetidine have shown promise in inhibiting tumor cell growth, potentially due to their ability to interfere with cellular signaling pathways involved in proliferation and survival .
Antibacterial Activity
The azetidine scaffold has also been associated with antibacterial properties. Studies suggest that certain azetidine derivatives can disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism . The specific activity of this compound against pathogenic bacteria remains to be fully elucidated.
Neuroprotective Effects
Emerging evidence suggests that azetidine derivatives may possess neuroprotective properties. Some studies indicate that these compounds can modulate neurotransmitter levels or protect neuronal cells from oxidative stress . However, further research is necessary to confirm these effects specifically for this compound.
Case Studies and Research Findings
Several studies have investigated the biological activity of azetidine derivatives:
- Cytotoxicity Study : A study on a series of azetidine derivatives demonstrated that modifications at the nitrogen atom significantly influenced their cytotoxic activity against human cancer cell lines .
- Antibacterial Screening : Another research effort evaluated various azetidine compounds for their antibacterial efficacy against Gram-positive and Gram-negative bacteria, revealing promising results for several derivatives .
- Neuroprotective Research : Investigations into neuroprotective agents have highlighted the potential role of azetidines in mitigating neurodegenerative processes through antioxidant mechanisms .
Q & A
Q. What are the established synthetic routes for tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Amine Protection : The primary amine is protected using a tert-butyloxycarbonyl (Boc) group to prevent side reactions.
Cyclization : Azetidine ring formation is achieved via intramolecular nucleophilic substitution, requiring precise temperature control (0–5°C) and anhydrous solvents like THF or DCM .
Purification : Flash chromatography or recrystallization is used to isolate the product, with yields optimized by adjusting solvent polarity (e.g., hexane/ethyl acetate gradients) .
Q. Key Considerations :
Q. How is the stereochemical integrity of the (2S) configuration confirmed during synthesis?
Methodological Answer:
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) to verify >98% enantiomeric excess (ee) .
- Vibrational Circular Dichroism (VCD) : Correlates experimental spectra with DFT calculations to validate the absolute configuration .
- X-ray Crystallography : Resolves spatial arrangement of atoms in single crystals, providing definitive structural proof .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantioselectivity in azetidine ring formation?
Methodological Answer:
- Chiral Catalysts : Use of (R)-BINAP or Jacobsen’s catalyst to induce asymmetric induction during cyclization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving stereochemical outcomes .
- Design of Experiments (DoE) : Statistical optimization of temperature, catalyst loading, and solvent ratio to maximize ee and yield .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., propyl vs. ethyl groups) to isolate pharmacophoric motifs .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., enzymes or GPCRs), identifying key binding residues .
- In Vitro Assays : Compare IC50 values across cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .
Case Study : Discrepancies in enzyme inhibition (Ki = 10 nM vs. 100 nM) were resolved by confirming compound purity via LC-MS and replicating assays under standardized redox conditions .
Q. How can the compound’s interaction with biological membranes be systematically studied?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to measure binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of membrane partitioning .
- Molecular Dynamics (MD) Simulations : Use GROMACS to model diffusion rates and orientation within lipid layers .
Q. Critical Parameters :
- Lipid composition (e.g., POPC vs. cholesterol-rich membranes).
- pH (mimics physiological vs. lysosomal environments) .
Q. What analytical techniques are recommended for characterizing degradation products under stressed conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, or oxidative agents (H2O2), followed by:
- LC-HRMS : Identifies degradation products via exact mass (ppm error < 5) .
- NMR Spectroscopy : 2D COSY and HSQC maps structural changes (e.g., Boc deprotection or azetidine ring opening) .
Example Finding : Thermal stress at 60°C caused Boc cleavage, confirmed by a new peak at m/z 158.1 (aminomethyl-propylazetidine) .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.